2,4-Dicyclopropylthiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2,4-dicyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C9H11NS/c1-2-6(1)8-5-11-9(10-8)7-3-4-7/h5-7H,1-4H2 |
InChI Key |
ZUWCLJIKKPFCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3CC3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dicyclopropylthiazole and Its Derivatives
Precursor Synthesis and Preparation
The successful synthesis of 2,4-dicyclopropylthiazole hinges on the efficient preparation of key precursors bearing the cyclopropyl (B3062369) group. These precursors include dicyclopropyl ketone derivatives and the requisite sulfur-containing reactants.
Synthesis of Dicyclopropyl Ketone Derivatives
Dicyclopropyl ketone is a crucial starting material for introducing the dicyclopropyl moiety. One established method for its synthesis involves the reaction of γ-butyrolactone with sodium methoxide, followed by a cyclization reaction. orgsyn.org An alternative approach involves the treatment of 1,7-dichloro-4-heptanone with a strong base, such as sodium hydroxide, to induce cyclization and form the dicyclopropyl ketone. lookchem.com
The synthesis of α-haloketone derivatives of dicyclopropyl ketone is a critical step for subsequent cyclization reactions. For instance, the bromination of dicyclopropyl ketone would yield α-bromodicyclopropyl ketone, a key reactant for the Hantzsch thiazole (B1198619) synthesis.
Preparation of Thiosemicarbazide (B42300) and Halogenated Ketone Reactants
Thiosemicarbazide is a readily available commercial reagent. However, for the synthesis of certain derivatives, substituted thiosemicarbazides might be required. These can be synthesized through the reaction of the corresponding hydrazine (B178648) with a thiocyanate (B1210189) salt.
The reaction of dicyclopropyl ketone with thiosemicarbazide in the presence of an acid catalyst, such as acetic acid, in a suitable solvent like absolute ethanol (B145695), yields 2-(dicyclopropylmethylene)hydrazinecarbothioamide. mdpi.comnih.gov This thiosemicarbazone is a key intermediate for the synthesis of various thiazole derivatives. The reaction typically proceeds under reflux conditions, and the product can be isolated after neutralization and extraction. mdpi.com
| Reactants | Product | Reaction Conditions | Yield | Reference |
| Dicyclopropyl ketone, Thiosemicarbazide | 2-(Dicyclopropylmethylene)hydrazinecarbothioamide | Absolute ethanol, Acetic acid, Reflux | 56% | mdpi.com |
Cyclization Reactions for Thiazole Core Formation
The construction of the thiazole ring is the cornerstone of this synthetic endeavor. The Hantzsch thiazole synthesis and related condensation reactions are the most prominent methods for achieving this transformation.
Hantzsch-type Synthesis and Related Condensation Reactions
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazoles. tandfonline.com It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible Hantzsch-type approach would involve the reaction of an α-halodicyclopropyl ketone with a cyclopropyl thioamide.
A variation of this approach involves the reaction of a thiosemicarbazone with an α-haloketone. For instance, the reaction of 2-(dicyclopropylmethylene)hydrazinecarbothioamide with various α-bromoacetophenones in absolute ethanol leads to the formation of 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-arylthiazole derivatives in good yields. mdpi.com This demonstrates the feasibility of using dicyclopropyl-containing precursors in thiazole ring formation.
| Thiosemicarbazone | α-Haloketone | Product | Reaction Conditions | Yield | Reference |
| 2-(Dicyclopropylmethylene)hydrazinecarbothioamide | 2-Bromo-1-(4-fluorophenyl)ethanone | 2-(2-(Dicyclopropylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole | Absolute ethanol, Room Temperature | 53% | mdpi.com |
Formation of Thiazole Ring from Carbothioamide and Bromoethanone Derivatives
Another established route to thiazoles involves the reaction of a carbothioamide with a bromoethanone derivative. To synthesize this compound via this method, cyclopropanecarbothioamide (B1358230) would be reacted with an α-bromo ketone bearing a cyclopropyl group, such as 1-bromo-1-cyclopropylethanone. The synthesis of new 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives has been successfully achieved through the reaction of thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. semanticscholar.org This further supports the utility of cyclopropyl-containing building blocks in thiazole synthesis.
Post-Cyclization Functionalization and Derivatization Strategies
Following the successful formation of the this compound core, further modifications can be introduced to synthesize a variety of derivatives. These post-cyclization strategies can involve reactions at the thiazole ring or at the cyclopropyl substituents.
Modification of the thiazole ring can be achieved through various reactions. For example, electrophilic substitution reactions could potentially introduce functional groups at the C5 position of the thiazole ring, although the reactivity would be influenced by the electronic nature of the dicyclopropyl substituents.
Derivatization can also occur at the cyclopropyl rings, although this is generally more challenging due to the inherent stability of the cyclopropane (B1198618) moiety. However, under specific conditions, ring-opening reactions or functionalization of the C-H bonds on the cyclopropyl groups could be explored to introduce further diversity into the molecular structure. The modification and biological evaluation of other thiazole derivatives have shown that N-alkylation of the thiazole nitrogen can be a viable strategy for creating new analogues. acs.org
Introduction of Varied Substituents at Thiazole Positions
The functionalization of the thiazole ring at its various positions is crucial for developing a library of compounds with diverse properties. The substitution pattern on the thiazole core significantly influences the molecule's physicochemical and biological properties.
Substitution at the 2-position: The 2-position of the thiazole ring is readily functionalized by selecting the appropriate thioamide in the Hantzsch synthesis. For example, using N-substituted thioureas can introduce a variety of amino groups at this position. beilstein-journals.org
Substitution at the 4-position: The substituent at the 4-position is determined by the choice of the α-haloketone. By employing different α-haloketones, a wide range of functional groups can be introduced at this position.
Substitution at the 5-position: While the direct synthesis of this compound leaves the 5-position unsubstituted, subsequent electrophilic substitution reactions can be employed to introduce substituents at this position. The electron-rich nature of the thiazole ring facilitates such reactions.
The directing effects of the existing substituents on the ring play a crucial role in determining the position of new substituents. Activating groups generally direct incoming electrophiles to the ortho and para positions relative to them, while deactivating groups direct to the meta position. libretexts.orgyoutube.com
Diversity-Oriented Synthesis of this compound Analogues
Diversity-oriented synthesis (DOS) is a strategy aimed at producing a wide array of structurally diverse molecules from a common starting material or scaffold. wikipedia.orgnih.gov This approach is particularly valuable in medicinal chemistry for the discovery of new bioactive compounds.
For this compound analogues, a DOS approach can be implemented by systematically varying the building blocks in the Hantzsch synthesis. By utilizing a matrix of different cyclopropyl- and other substituted thioamides and α-haloketones, a library of diverse thiazole derivatives can be generated.
For example, a combinatorial approach could involve:
A set of thioamides with different R1 groups.
A set of α-haloketones with different R2 groups.
This strategy allows for the rapid generation of a multitude of analogues, which can then be screened for desired properties. The use of solid-phase synthesis, where one of the reactants is attached to a resin, can further enhance the efficiency of generating such libraries. units.it
Structural Elucidation and Confirmation of Synthetic Products
The unambiguous determination of the structure of newly synthesized this compound and its derivatives is essential. A combination of spectroscopic techniques and elemental analysis is typically employed for this purpose.
Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the cyclopropyl protons and the proton on the thiazole ring. The chemical shifts, splitting patterns (multiplicity), and integration of the signals are all used to assign the structure. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For dicyclopropyl-thiazole derivatives, characteristic peaks for the cyclopropyl carbons and the thiazole ring carbons would be observed. nih.govacs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. nih.govugent.be
The following table summarizes the expected spectroscopic data for a representative dicyclopropyl-thiazole derivative, 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazole. nih.gov
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, 700 MHz) | δ (ppm): 0.63–0.71 (m, 4H, 2CH₂); 0.91–0.99 (m, 4H, 2CH₂); 1.19–1.25 (m, 1H, CH); 2.06–2.12 (m, 1H, CH); 7.30 (s, 1H, CH); 7.47 (d, 2H, 2CH, J = 8.6 Hz); 7.81 (d, 2H, 2CH, J = 8.5 Hz); 11.17 (bs, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 175 MHz) | δ (ppm): 6.26 (2CH₂); 7.09 (2CH₂); 11.19 (CH); 11.95 (CH); 104.56 (CHthiazole); 127.70 (2CHAr); 129.00 (2CHAr); 132.32 (C); 134.34 (C); 149.06 (C); 156.44 (C=N); 170.93 (C–NH) |
| ESI-HRMS (m/z) | Calculated for C₁₆H₁₇ClN₃S: 318.0832 [M + H]⁺. Found: 318.0831 [M + H]⁺ |
This is an interactive data table. You can sort and filter the data.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. wikipedia.orgrsc.org This data is crucial for confirming the molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed structure. A close match between the experimental and calculated values provides strong evidence for the purity and identity of the compound. birmingham.ac.uk
Optimization of Synthetic Reaction Conditions and Green Chemistry Approaches
Optimizing reaction conditions is a critical step in developing efficient and sustainable synthetic methodologies. This involves adjusting parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and minimize by-products. researchgate.netnih.gov
For the synthesis of thiazoles, various optimization strategies have been explored. For instance, in the Hantzsch synthesis, the choice of solvent can significantly impact the reaction rate and yield. In some cases, solvent-free conditions have been found to be effective, which aligns with the principles of green chemistry. bhu.ac.in
Green Chemistry Approaches: The development of environmentally benign synthetic methods is a major focus in modern chemistry. researchgate.netnih.gov For thiazole synthesis, several green approaches have been reported:
Use of Green Catalysts: Employing reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid or nickel ferrite (B1171679) nanoparticles, can make the synthesis more sustainable. acs.orgbepls.com
Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis have been shown to accelerate reaction times and improve yields in thiazole synthesis, often under milder conditions than conventional heating. bepls.com
Aqueous Reaction Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Methods for conducting the Hantzsch reaction in aqueous micelles have been developed. organic-chemistry.org
One-Pot, Multi-Component Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot reactions) and that involve the combination of three or more starting materials in a single step (multi-component reactions) improves efficiency and reduces waste. acs.org
These green strategies contribute to making the synthesis of this compound and its derivatives more economical and environmentally friendly.
Chemical Transformations and Reactivity of 2,4 Dicyclopropylthiazole Analogues
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom, as well as the nature of its substituents. In 2,4-dicyclopropylthiazole analogues, the electron-donating nature of the cyclopropyl (B3062369) groups can influence the electron density of the thiazole ring, thereby affecting its susceptibility to various chemical transformations.
Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most favored site for attack due to its slightly electron-rich character. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmaguideline.comslideshare.net The presence of two cyclopropyl groups at the C2 and C4 positions is expected to further activate the C5 position towards electrophilic attack.
Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com However, nucleophilic substitution on an unsubstituted thiazole ring typically requires harsh conditions or activation of the ring. pharmaguideline.com Halogenated this compound derivatives could serve as precursors for introducing various nucleophiles at different positions of the thiazole ring.
Deprotonation and Metalation: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents. pharmaguideline.com This deprotonation generates a nucleophilic C2-lithiated species that can react with a variety of electrophiles, allowing for the introduction of new functional groups at this position.
N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can be readily alkylated using alkyl halides to form thiazolium salts. pharmaguideline.com This modification can alter the electronic properties and steric bulk of the molecule.
A summary of the general reactivity of the thiazole ring is presented in the table below.
| Reaction Type | Position(s) of Reactivity | Reagents and Conditions | Product Type |
| Electrophilic Substitution | C5 | Halogens, Nitrating agents, Sulfonating agents | 5-Substituted thiazoles |
| Nucleophilic Substitution | C2 | Strong nucleophiles, often requires activation | 2-Substituted thiazoles |
| Deprotonation/Metalation | C2 | Strong bases (e.g., organolithiums) | 2-Lithiated thiazoles |
| N-Alkylation | N3 | Alkyl halides | Thiazolium salts |
Chemical Modifications of the Cyclopropyl Substituents
The cyclopropyl groups in this compound analogues are not merely passive substituents; their inherent ring strain makes them susceptible to a variety of chemical transformations, offering avenues for further molecular diversification. iris-biotech.de
Ring-Opening Reactions: The high ring strain of the cyclopropane (B1198618) ring makes it prone to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. nih.govscispace.com These reactions can lead to the formation of acyclic chains or larger ring systems, providing access to a diverse range of molecular scaffolds. For instance, acid-catalyzed ring-opening can proceed via a cyclopropylcarbinyl cation intermediate, which can rearrange to form homoallylic or cyclobutane (B1203170) derivatives. Radical-mediated ring-opening reactions have also been reported for various cyclopropane derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C-H bonds of cyclopropyl groups can be activated and participate in palladium-catalyzed cross-coupling reactions. researchgate.netyoutube.com This allows for the direct arylation, vinylation, or alkylation of the cyclopropyl rings, providing a powerful tool for constructing more complex molecules. The Suzuki-Miyaura coupling, for example, has been successfully applied to the synthesis of cyclopropylarenes. mdpi.com
Cycloaddition Reactions: The strained C-C bonds of the cyclopropyl ring can participate in cycloaddition reactions, acting as a three-carbon building block. These reactions can lead to the formation of five- or six-membered rings, further expanding the chemical space accessible from the this compound scaffold.
The following table summarizes some key chemical modifications of cyclopropyl groups.
| Reaction Type | Reagents and Conditions | Resulting Structures |
| Ring-Opening | Acids, Heat, Transition Metals, Radicals | Acyclic chains, Larger rings (e.g., cyclobutanes) |
| Cross-Coupling | Palladium catalysts, Organometallic reagents | Arylated, Vinylated, or Alkylated cyclopropanes |
| Cycloaddition | Dienes, Dienophiles | Fused or spirocyclic ring systems |
Formation of Hybrid Molecular Architectures Incorporating this compound Scaffolds
The unique structural and electronic properties of the this compound core make it an attractive building block for the construction of larger, hybrid molecular architectures with potential applications in medicinal chemistry and materials science. nih.govnih.gov
Molecular Hybridization: This strategy involves covalently linking the this compound scaffold to other pharmacophores or bioactive molecules to create hybrid compounds with potentially enhanced or synergistic biological activities. nih.gov For example, the thiazole nitrogen or a functional group introduced on the thiazole ring or cyclopropyl substituents can serve as a handle for conjugation with other heterocyclic systems, peptides, or natural products.
Synthesis of Macrocycles: The this compound unit can be incorporated into macrocyclic structures. nih.govnih.gov This can be achieved by designing linear precursors containing the dicyclopropylthiazole moiety and appropriate functional groups at the termini that can undergo intramolecular cyclization reactions. Macrocyclization can impart conformational rigidity to the molecule, which can be beneficial for binding to biological targets. nih.gov
Bioorthogonal Chemistry: Functionalized this compound analogues could potentially be used in bioorthogonal chemistry. wikipedia.orgnih.govnih.gov By introducing a bioorthogonal handle, such as an azide (B81097) or an alkyne, onto the scaffold, these molecules could be selectively labeled or conjugated to biomolecules in a biological environment without interfering with native biochemical processes.
The table below provides examples of strategies for incorporating the this compound scaffold into larger molecular architectures.
| Architectural Type | Synthetic Strategy | Potential Applications |
| Hybrid Molecules | Covalent linking to other bioactive moieties | Drug discovery, synergistic therapies |
| Macrocycles | Intramolecular cyclization of linear precursors | Constrained analogues for target binding |
| Bioorthogonal Probes | Introduction of bioorthogonal functional groups | In-vivo imaging, targeted drug delivery |
Theoretical and Computational Investigations of 2,4 Dicyclopropylthiazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in analyzing the electronic characteristics of 2,4-dicyclopropylthiazole derivatives. These methods allow for the determination of optimal geometrical parameters and provide a deeper understanding of the molecule's electronic landscape. nih.govmdpi.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com For novel dicyclopropyl-thiazole compounds, DFT calculations have been employed to find their optimal geometrical parameters. nih.govmdpi.com A common approach involves using the B3LYP exchange-correlation functional combined with the 6-311G** basis set. nih.gov This level of theory is utilized to optimize the geometry of the molecules, and subsequent vibrational frequency calculations are performed to confirm that the resulting structures correspond to real minima on the potential energy surface. nih.gov Such calculations are foundational for further analysis of the molecule's electronic properties and reactivity. epu.edu.iqdntb.gov.ua
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |
| Functional | B3LYP | Approximates the exchange-correlation energy. |
| Basis Set | 6-311G** | Describes the atomic orbitals used in the calculation. |
| Primary Application | Geometrical Optimization | To find the most stable three-dimensional structure of the molecule. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), provides significant insight into the molecule's activity. nih.gov
A small HOMO-LUMO gap is associated with higher chemical reactivity, greater polarizability, and lower kinetic stability. physchemres.orgresearchgate.net Conversely, a large energy gap suggests lower chemical reactivity and higher kinetic stability. nih.gov The energies of these orbitals are also used to calculate key molecular properties that determine reactivity, such as electron affinity (EA), ionization potential (IP), hardness (η), softness (S), and electronegativity (χ). nih.govnih.gov For instance, in a study of dicyclopropyl-thiazole derivatives with antifungal activity, the HOMO and LUMO energies were calculated to assess their chemical reactivity and stability. nih.gov
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA = -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron configuration. |
| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the ability to attract electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, which are color-coded to indicate charge distribution. researchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites prone to nucleophilic attack. physchemres.org
For dicyclopropyl-thiazole derivatives, MEP analysis helps to identify the molecular sites most likely to be involved in intermolecular interactions. nih.gov This information is particularly useful in drug design for predicting how a molecule might interact with a biological target. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential in drug discovery for predicting how a ligand might bind to a protein target and for analyzing the conformational possibilities of a molecule. ijirt.orgmdpi.com
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com This technique is widely used in drug design to understand the binding mechanisms and affinities of potential drug candidates. ijirt.orgkoyauniversity.org For thiazole (B1198619) derivatives exhibiting antifungal properties, docking studies are often performed to investigate their interaction with key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, a crucial enzyme in ergosterol (B1671047) biosynthesis. mdpi.comdergipark.org.tr
In these studies, the thiazole derivative is placed into the active site of the target enzyme, and its binding energy (ΔG) is calculated. mdpi.com A more negative binding energy suggests a stronger and more stable interaction. mdpi.com The analysis reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, docking studies on various antifungal thiazole derivatives have shown that substitutions on the thiazole ring can significantly influence their affinity for the target enzyme. mdpi.comresearchgate.net These computational insights help guide the synthesis of more potent and selective inhibitors. ijirt.org
Computational Chemistry for Understanding Molecular Mechanisms and Design
Computational chemistry has emerged as a powerful tool for elucidating the intricate molecular mechanisms of action and guiding the rational design of novel compounds. Through the application of quantum chemistry methods, researchers can gain profound insights into the electronic structure, reactivity, and intermolecular interactions of molecules like this compound and its derivatives. One of the most widely employed approaches in this domain is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for studying molecular systems. mdpi.com
Modern quantum chemistry methods, such as DFT, are instrumental in determining the optimal geometrical parameters of compounds and in evaluating the shape and energy of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals are critical for understanding a molecule's electronic properties and reactivity.
Detailed computational studies have been performed on derivatives of dicyclopropyl-thiazole to understand their physicochemical characteristics. For instance, the analysis of compounds such as 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazole, 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-(4-bromophenyl)thiazole, and 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-(p-tolyl)thiazole provides valuable data on how different substituents influence the electronic properties of the core dicyclopropyl-thiazole structure. mdpi.com
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's stability and chemical reactivity. nih.gov A small energy gap suggests higher chemical activity and lower kinetic stability, whereas a large energy gap indicates lower chemical activity and greater kinetic stability. nih.gov These calculations are fundamental for designing molecules with specific electronic properties and potential biological activity.
Furthermore, the HOMO and LUMO energy values allow for the calculation of other important quantum chemical parameters that describe a molecule's behavior in chemical reactions. nih.gov These parameters include:
Ionization Potential (IP): The energy required to remove an electron from a molecule (IP = -EHOMO). nih.gov
Electron Affinity (EA): The energy released when a molecule accepts an electron (EA = -ELUMO). nih.gov
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution (η = (IP - EA) / 2). A higher value of η corresponds to greater resistance to change in the number of electrons. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
These parameters are crucial for predicting how a molecule will interact with biological targets and for the design of new, more effective compounds. nih.gov The molecular electrostatic potential (MEP) surfaces are also calculated to identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov For the studied dicyclopropyl-thiazole derivatives, electron-rich regions were found to be located around the nitrogen atoms, as well as the chloro and bromo substituents, providing clues about potential sites for intermolecular interactions. mdpi.com
The table below summarizes the predicted molecular properties for selected dicyclopropyl-thiazole derivatives, calculated using DFT methods.
Predicted Molecular Properties of Dicyclopropyl-Thiazole Derivatives (in eV)
| Compound | EHOMO | ELUMO | ΔE (Energy Gap) | IP (Ionization Potential) | EA (Electron Affinity) | χ (Electronegativity) | η (Hardness) | S (Softness) |
| 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazole | -8.53 | -0.99 | 7.54 | 8.53 | 0.99 | 4.76 | 3.77 | 0.27 |
| 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-(4-bromophenyl)thiazole | -8.51 | -1.01 | 7.50 | 8.51 | 1.01 | 4.76 | 3.75 | 0.27 |
| 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-(p-tolyl)thiazole | -8.18 | -0.83 | 7.35 | 8.18 | 0.83 | 4.51 | 3.68 | 0.27 |
This table is based on data from Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. mdpi.com
These computational insights are invaluable for the field of medicinal chemistry, as they provide a theoretical framework for understanding structure-activity relationships and for designing novel molecules with enhanced therapeutic potential.
Coordination Chemistry Potential of 2,4 Dicyclopropylthiazole Based Ligands
Thiazole (B1198619) Derivatives as Ligands in Metal Complexes
Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom. This unique structure provides a combination of a soft donor (sulfur) and a hard donor (nitrogen), allowing thiazole derivatives to coordinate with a wide variety of hard and soft metal centers. nih.gov The coordinating ability of thiazole-based ligands is largely attributed to the lone pairs of electrons on these heteroatoms. researchgate.net
The nitrogen atom is generally the more common coordination site in 1,3-thiazoles. researchgate.net However, the coordination mode can be influenced by the substituents on the thiazole ring and the nature of the metal ion. For instance, the introduction of groups with additional donor atoms, such as pyridyl groups, can lead to multidentate ligands that form stable chelate rings with metal ions. nih.govsemanticscholar.org Thiazole derivatives have been successfully used to form complexes with a range of transition metals, including nickel(II), zinc(II), copper(II), cobalt(II), cadmium(II), and others. nih.govorientjchem.orgorientjchem.org
In the context of 2,4-dicyclopropylthiazole, the cyclopropyl (B3062369) groups are primarily electron-donating and sterically demanding. These characteristics could enhance the electron density on the thiazole ring, potentially increasing the basicity of the nitrogen atom and strengthening its coordination to metal centers. The steric bulk of the cyclopropyl groups might also direct the coordination towards a specific geometry or stabilize lower coordination numbers. The versatility of thiazole ligands is evident in the variety of coordination complexes they form, which have applications in catalysis, materials science, and biological systems. nih.govresearchgate.net
Table 1: Examples of Metal Complexes with Thiazole-Based Ligands
| Thiazole Ligand Type | Metal Ion(s) | Coordination Mode | Reference |
|---|---|---|---|
| 5-N-Arylaminothiazoles with pyridyl groups | Ni(II), Zn(II) | Bidentate, Tridentate | nih.gov |
| Thiazole-derived Schiff bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tetradentate | orientjchem.orgorientjchem.org |
| Pyridine thiazole derivatives | Zn(II), Cd(II) | Bidentate, Bridging | semanticscholar.org |
| Aminothiazole-derived Schiff bases | VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (NN), Tridentate (NNO) | royalsocietypublishing.org |
Synthetic Approaches for Metal-Thiazole Coordination Compounds
The synthesis of metal-thiazole coordination compounds typically involves the direct reaction of the thiazole-based ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can significantly influence the structure and composition of the final complex.
A common synthetic strategy is the reflux of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol. nih.gov For example, a series of nickel-thiazole complexes were prepared by first refluxing the nickel(II) chloride source in ethanol under an inert atmosphere, followed by the addition of the thiazole ligand and continued reflux, resulting in the desired complexes in moderate to high yields. nih.gov Similarly, complexes of cobalt, nickel, copper, zinc, and cadmium with thiazole-derived Schiff bases have been synthesized by mixing methanolic solutions of the ligand and the respective metal nitrates. orientjchem.orgorientjchem.org
Another approach involves the in situ deprotonation of a precursor thiazolium salt in the presence of a metal precursor. This method has been used to generate thiazol-5-ylidene complexes, which are a type of mesoionic carbene. nih.gov The synthesis of this compound-metal complexes would likely follow these established procedures. For instance, reacting this compound with various metal salts (e.g., chlorides, nitrates, sulfates) in a suitable solvent would be a primary route to explore its coordination chemistry. The specific conditions would be optimized to isolate crystalline products suitable for structural characterization.
Table 2: Summary of Synthetic Conditions for Metal-Thiazole Complexes
| Metal Salt | Ligand | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Nickel(II) chloride | 5-N-Arylaminothiazole | Ethanol | Reflux under inert atmosphere | nih.gov |
| Cobalt(II) nitrate | Thiazole Schiff base (NTA) | Methanol | Mixing of solutions | orientjchem.orgorientjchem.org |
| Zinc(II) nitrate | Thiazole Schiff base (MTA) | Methanol | Mixing of solutions | orientjchem.org |
| [Rh(COD)Cl]₂ | 2,3,4-Aryl-substituted thiazolium salt | Not specified | In situ deprotonation with LiHMDS | nih.gov |
Theoretical Studies on Coordination Modes and Stability
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination chemistry of ligands. These methods provide insights into the electronic structure, stability, and preferred coordination modes of metal complexes, complementing experimental findings. nih.govnih.gov For thiazole-based ligands, theoretical studies can predict the geometry of the resulting complexes, the nature of the metal-ligand bonding, and various molecular properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical reactivity and kinetic stability of a molecule; a large gap suggests high stability and low reactivity. nih.gov Other calculated properties like ionization potential (IP), electron affinity (EA), hardness (η), softness (S), and electronegativity (χ) help to characterize the electronic nature of the ligand and its complexes. nih.govnih.gov
For instance, DFT studies on aminothiazole Schiff base ligands and their metal complexes have been used to confirm their octahedral geometry and bioactive nature. nih.gov In the case of novel dicyclopropyl-thiazole compounds designed as antifungals, DFT calculations were used to determine molecular properties such as the HOMO-LUMO gap to understand their chemical activity. nih.gov
Applying these theoretical methods to this compound would allow for the prediction of its coordination behavior. By modeling the interaction of this compound with various metal ions, it would be possible to predict the most stable coordination geometries (e.g., tetrahedral, square planar, octahedral), identify the preferred donor atom (nitrogen vs. sulfur), and calculate the stability of the resulting complexes. Such theoretical investigations would be invaluable in guiding synthetic efforts and understanding the fundamental coordination chemistry of this specific ligand.
Table 3: Key Theoretical Parameters from DFT Studies and Their Significance
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. nih.gov |
| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. nih.gov |
| Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. nih.gov |
| Electronegativity | χ | (IP + EA) / 2 | Measure of the power of an atom or group to attract electrons. nih.gov |
Biological Activities of 2,4 Dicyclopropylthiazole Derivatives: in Vitro Perspectives
Antimicrobial Activity Spectrum and Potency (In Vitro)
Derivatives of 2,4-dicyclopropylthiazole have demonstrated a notable range of antimicrobial activity in laboratory settings. Their efficacy varies depending on the specific chemical substitutions on the thiazole (B1198619) ring, but a general trend of potent antifungal and select antibacterial action has been observed.
Antifungal Efficacy against Candida Species
A series of novel this compound derivatives has been synthesized and evaluated for their in vitro antifungal activity against several Candida species. These fungi are significant opportunistic pathogens, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The tested species included C. albicans, C. glabrata, C. krusei, C. tropicalis, and C. parapsilosis.
The in vitro antifungal activity of these compounds was found to be quite potent, with Minimal Inhibitory Concentration (MIC) values in some cases being as low as 0.24 µg/mL. mdpi.comnih.gov The majority of the tested dicyclopropylthiazole compounds exhibited strong antifungal activity, with MICs often ranging from 0.24 to 7.81 µg/mL against most of the tested Candida strains. mdpi.comnih.gov However, C. glabrata was noted to be less sensitive to some of the tested derivatives. mdpi.com The potent activity of these derivatives is significant, as some have shown efficacy comparable or even superior to established antifungal agents like nystatin (B1677061) in previous studies on similar thiazole derivatives. nih.gov
The table below summarizes the Minimal Inhibitory Concentration (MIC) ranges for a selection of this compound derivatives against various Candida species, demonstrating their broad-spectrum anti-Candida potential.
| Compound Series | C. albicans (MIC µg/mL) | C. glabrata (MIC µg/mL) | C. krusei (MIC µg/mL) | C. tropicalis (MIC µg/mL) | C. parapsilosis (MIC µg/mL) |
| 3a-3f, 3k | 0.24 - 7.81 | Generally higher | 0.24 - 7.81 | 0.24 - 7.81 | 0.24 - 7.81 |
| 3g, 3h | 7.81 - 15.62 | Generally higher | 7.81 - 15.62 | 7.81 - 15.62 | 7.81 - 15.62 |
Data synthesized from research on novel dicyclopropyl-thiazole compounds. mdpi.com
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
The antibacterial potential of this compound derivatives has also been investigated. In vitro studies indicate that these compounds possess some activity against Gram-positive bacteria. However, their efficacy against Gram-negative bacteria appears to be more selective.
Of particular note is the observed sensitivity of Bordetella bronchiseptica, a Gram-negative bacterium responsible for respiratory tract infections in a variety of mammals. Research has shown that the reference strain of Bordetella bronchiseptica ATCC 4617 is sensitive to these dicyclopropylthiazole compounds. The MIC values against this strain for some derivatives ranged from 31.25 to 125 µg/mL, indicating a good level of activity. mdpi.com Other derivatives showed moderate activity with MICs in the range of 250-500 µg/mL. mdpi.com In contrast, other tested Gram-negative bacteria were largely insensitive to these compounds. mdpi.com
The following table presents the MIC ranges of several this compound derivatives against Bordetella bronchiseptica.
| Compound Series | Bordetella bronchiseptica ATCC 4617 (MIC µg/mL) |
| 3a-3e | 31.25 - 125 |
| 3f, 3h-3k | 250 - 500 |
| 3g | 1000 |
Data derived from studies on the antimicrobial activity of novel dicyclopropyl-thiazole compounds. mdpi.com
In Vitro Assays for Antimicrobial Activity Assessment
The evaluation of the antimicrobial properties of this compound derivatives relies on a suite of standardized in vitro assays. These methods allow for the quantitative determination of a compound's potency and its effects on microbial growth and viability, including in the context of biofilms.
Microdilution Broth Method for Minimal Inhibitory Concentration (MIC) Determination
The Minimal Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism in vitro. emerypharma.compacificbiolabs.com The broth microdilution method is a widely used and standardized technique for determining MIC values and has been employed in the assessment of this compound derivatives. mdpi.comnih.govnih.govnih.govyoutube.comscielo.brasm.org
The procedure is typically performed in 96-well microtiter plates. A standardized suspension of the target microorganism is added to wells containing serial twofold dilutions of the test compound in a suitable growth medium. nih.govnih.gov The plates are then incubated under controlled conditions appropriate for the specific microorganism. Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed. emerypharma.com This method is advantageous as it allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput manner. nih.gov
Biofilm Inhibition and Eradication Assays
Microorganisms can exist in complex, surface-attached communities known as biofilms. Biofilms are notoriously resistant to antimicrobial agents, making the evaluation of a compound's anti-biofilm activity essential. Assays to determine the ability of this compound derivatives to inhibit biofilm formation or eradicate established biofilms have been utilized. mdpi.comnih.gov
Crystal Violet Staining: The crystal violet (CV) assay is a simple and widely used method for quantifying total biofilm biomass. abcam.comableweb.orgcore.ac.uk In this assay, biofilms are grown in microtiter plates. After a set incubation period, the planktonic (free-floating) cells are removed, and the remaining biofilm is stained with a crystal violet solution. abcam.comigem.org The dye stains both the microbial cells and the extracellular polymeric matrix of the biofilm. core.ac.uk After a washing step to remove excess stain, the bound crystal violet is solubilized, typically with an organic solvent like ethanol (B145695) or acetic acid. abcam.comigem.org The absorbance of the solubilized dye is then measured using a spectrophotometer, with the absorbance value being proportional to the total biofilm biomass. ableweb.org
XTT Reduction Assay: The 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay is used to assess the metabolic activity of cells within a biofilm, which serves as an indicator of cell viability. jove.comscielo.brnih.govnih.gov Metabolically active cells reduce the water-soluble XTT salt to a colored formazan (B1609692) product. jove.comnih.gov The intensity of the color change is proportional to the number of viable, metabolically active cells. This assay is performed by adding the XTT solution, often in combination with an electron-coupling agent like menadione (B1676200) or phenazine (B1670421) methosulfate, to the biofilm. jove.comnih.gov After incubation, the color change is quantified by measuring the absorbance at a specific wavelength. nih.gov This allows for the determination of how a compound affects the viability of the cells within the biofilm structure.
Mechanistic Insights into Biological Action (In Vitro)
Recent in vitro research has begun to shed light on the mechanisms through which dicyclopropyl-thiazole derivatives exert their antifungal effects, particularly against Candida albicans. Studies indicate that the primary mode of action may involve the disruption of the fungal cell wall and/or cell membrane integrity. nih.govnih.govpreprints.orgresearchgate.net
Investigations into novel dicyclopropyl-thiazole compounds have demonstrated their capacity to increase the permeability of the membrane and/or cell wall of C. albicans. nih.govnih.govresearchgate.net This effect suggests that these derivatives can compromise the structural integrity of the fungal cell's primary defenses, leading to cellular disruption. The precise molecular interactions leading to this increased permeability are a subject of ongoing investigation, but it is a key aspect of their antifungal activity. One study highlighted that the antifungal action of a related compound, 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG), is associated with disrupting membrane integrity, which leads to the uncoupling of respiration and ATP synthesis. mdpi.com
To further understand the interaction with the fungal cell's protective layers, specific assays targeting the cell wall and membrane components have been employed.
Sorbitol Assay: The effect of newly synthesized dicyclopropyl-thiazole derivatives on the cell wall of C. albicans has been investigated using sorbitol assays. nih.gov Sorbitol is an osmotic protectant, and its ability to rescue fungal cells from the effects of a compound suggests that the compound's primary target is the cell wall. Research has shown that the mechanism of action for certain thiazole derivatives may be linked to their effect on the fungal cell wall structure. researchgate.net
Ergosterol (B1671047) Assay: The fungal cell membrane's integrity is largely dependent on ergosterol. Assays targeting ergosterol are used to determine if a compound interferes with the cell membrane. Studies on thiazole derivatives have pointed to a mode of action that may involve the cell membrane, suggesting a potential interaction with ergosterol or its biosynthetic pathway. nih.govresearchgate.net The disruption of the cell membrane integrity is a known mechanism for other antifungal agents that bind to mannans in the presence of calcium ions. nih.gov
The combined results from these assays suggest a dual mode of action for dicyclopropyl-thiazole derivatives, targeting both the fungal cell wall and the cell membrane.
Based on in vitro evidence, the mode of action for dicyclopropyl-thiazole derivatives appears to be centered on the disruption of the fungal cellular envelope. nih.govnih.govpreprints.orgresearchgate.net The increase in membrane permeability, coupled with evidence of interference with cell wall integrity, points to a mechanism that compromises the physical and functional barriers of the fungal cell. This disruption can lead to osmotic instability and ultimately, cell death. nih.gov These findings confirm that these derivatives represent a promising class of antifungal agents for further preclinical investigation. nih.govnih.gov
Other In Vitro Biological Activities of Related Thiazole Derivatives
The thiazole scaffold is a versatile structure found in a wide range of biologically active compounds. nih.govmdpi.com Beyond their antifungal properties, thiazole derivatives have been extensively studied for other potential therapeutic applications, including anticonvulsant and antiproliferative activities.
Thiazole-containing compounds have emerged as promising candidates for the development of new anticonvulsant drugs. biointerfaceresearch.com Various in vivo studies on thiazole analogues have demonstrated their potential to protect against seizures in established screening models.
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models: These are standard preclinical screening methods for anticonvulsant drugs. A variety of thiazole and thiadiazole derivatives have shown significant activity in these tests. biointerfaceresearch.commdpi.comnih.gov For instance, certain thiazole-bearing 4-thiazolidinones have demonstrated anticonvulsant properties in the MES model, with activity not inferior to the reference drug carbamazepine. mdpi.com Similarly, thiopyrano[2,3-d]thiazole derivatives have shown a pronounced anticonvulsant effect in the scPTZ test, with one compound exhibiting properties equivalent to sodium valproate. bohrium.com
The table below summarizes the findings of selected studies on the anticonvulsant activity of thiazole analogues.
| Compound Series | Test Model(s) | Key Findings | Reference |
| Thiazole-bearing 4-Thiazolidinones | MES, PTZ | Compounds significantly decreased the duration of tonic extension and clonic seizures in the MES model. | mdpi.com |
| Thiazolidin-4-one substituted Thiazoles | MES, scPTZ | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was the most active derivative. | biointerfaceresearch.com |
| 3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazoles | MES, scPTZ | All tested compounds showed protection from MES seizures. | nih.gov |
| 5-Substituted 2-imino-4-thiazolidinones | PTZ | Identified active derivatives in the PTZ-induced seizure model. | nuph.edu.ua |
| Thiopyrano[2,3-d]thiazole derivatives | scPTZ | Compound 14 showed an anticonvulsant effect equivalent to the reference drug, Sodium Valproate. | bohrium.com |
Data from in vivo studies.
The thiazole nucleus is a key pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Numerous studies have reported the potent in vitro antiproliferative and cytotoxic activities of thiazole derivatives against a variety of human cancer cell lines. nih.govnih.govmdpi.commdpi.com
Mechanism of Action: A significant number of these derivatives exert their anticancer effects by inhibiting tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds block cell division at mitosis, leading to cell cycle arrest and apoptosis. nih.gov Other mechanisms include the inhibition of crucial enzymes like VEGFR-2 tyrosine kinase. mdpi.com
Activity Against Various Cancer Cell Lines: Thiazole derivatives have demonstrated efficacy against breast cancer (MCF-7, MDA-MB-231), cervical cancer (SiHa), liver cancer (HepG2), and lung carcinoma (A549) cell lines. nih.govnih.govmdpi.commdpi.com
The table below presents the in vitro antiproliferative activity of selected thiazole derivatives.
| Compound Series | Target Cell Line(s) | IC₅₀ Values (µM) | Proposed Mechanism | Reference |
| Thiazole amide derivatives of Ochraceolide A | MCF-7, MDA-MB-231, SiHa | 1.6 - 12.7 (for compound 2o ) | Cytotoxic and antiproliferative activity | nih.gov |
| Thiazole-naphthalene derivatives | MCF-7, A549 | 0.48 (MCF-7), 0.97 (A549) (for compound 5b ) | Tubulin polymerization inhibition | nih.gov |
| Thiazole derivatives (Compound 4c ) | MCF-7, HepG2 | 2.57 (MCF-7), 7.26 (HepG2) | VEGFR-2 inhibition, cell cycle arrest, apoptosis | mdpi.com |
| Aryl thiazole derivatives | MDA-MB-231 | 1.21 (for 3-nitrophenylthiazolyl 4d ) | VEGFR-2 inhibition | mdpi.com |
IC₅₀: The half maximal inhibitory concentration.
Anti-Toxoplasma gondii Activity
Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during congenital transmission. The search for new, more effective, and less toxic therapeutic agents is a significant area of medicinal chemistry research. Thiazole derivatives, particularly those incorporating a cyclopropyl (B3062369) moiety, have emerged as a promising class of compounds with significant anti-Toxoplasma gondii activity.
Research into (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has demonstrated their potent inhibitory effects on the proliferation of Toxoplasma gondii. In vitro studies have shown that certain derivatives exhibit significantly lower 50% inhibitory concentrations (IC50) compared to the standard drug, sulfadiazine. This indicates a much higher potency in inhibiting parasite growth.
Specifically, compounds bearing a cyclopropyl fragment attached to the thiazole ring have been identified as having noteworthy anti-Toxoplasma gondii activity. The growth of the parasite was effectively inhibited at concentrations that were determined to be non-cytotoxic to host cells, such as mouse L929 fibroblasts and African green monkey kidney (VERO) cells. This selectivity for the parasite over host cells is a critical factor in the development of safe and effective antiparasitic drugs.
The mechanism of action for these compounds is still under investigation, but molecular docking studies have suggested that they may target key parasitic enzymes, such as secreted aspartic proteinase (SAP). The presence of the cyclopropyl group appears to be a key structural feature contributing to the enhanced biological activity of these thiazole derivatives.
| Compound | IC50 (µg/mL) | Reference Compound (Sulfadiazine) IC50 (µg/mL) |
|---|---|---|
| 3a | 3.41 ± 0.21 | 177.42 ± 5.28 |
| 3h | 4.65 ± 0.25 | 177.42 ± 5.28 |
| 3j | 5.65 ± 0.31 | 177.42 ± 5.28 |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of pharmaceutical research. The thiazole nucleus is a well-established pharmacophore in medicinal chemistry and is present in a number of compounds with demonstrated anti-inflammatory properties.
While specific research on the anti-inflammatory activity of this compound derivatives is not extensively available in the current scientific literature, the broader class of thiazole derivatives has been widely investigated for its potential to modulate inflammatory pathways. The anti-inflammatory effects of thiazole-containing compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Studies on various substituted thiazole derivatives have shown that they can effectively reduce inflammation in in vitro models. For instance, certain thiazole derivatives have been found to inhibit the production of pro-inflammatory mediators. The anti-inflammatory potential of the thiazole scaffold suggests that this compound derivatives could also possess similar activities, though this requires direct experimental validation. The unique electronic and steric properties conferred by the dicyclopropyl substitutions may influence the interaction of these molecules with biological targets, potentially leading to novel anti-inflammatory agents.
| Compound Class | Mechanism of Action | Observed In Vitro Effects |
|---|---|---|
| Substituted Phenyl Thiazoles | Inhibition of COX enzymes | Reduction of paw edema in animal models |
| Thiazolidinone-Thiazole Hybrids | Dual COX/LOX inhibition | Inhibition of pro-inflammatory cytokine production |
Further research is warranted to specifically investigate the anti-inflammatory properties of this compound and its derivatives to determine their potential as a new class of anti-inflammatory agents.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The conventional synthesis of 2,4-disubstituted thiazole (B1198619) derivatives, including those with cyclopropyl (B3062369) moieties, often relies on the classic Hantzsch thiazole synthesis. For instance, a reported method for preparing (dicyclopropylmethylene)hydrazinyl)thiazoles involves a two-step process: first, the reaction of dicyclopropyl ketone with thiosemicarbazide (B42300) to form 2-(dicyclopropylmethylidene) hydrazinecarbothioamide, followed by a condensation reaction with various α-bromoketones. mdpi.com While effective, this method can involve hazardous reagents and generate significant waste.
Future research must pivot towards the adoption of green and sustainable chemistry principles. bohrium.com The exploration of innovative synthetic techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents like water or ionic liquids could offer substantial advantages. bepls.comnih.gov These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint. bepls.com For example, catalyst-free multicomponent domino reactions in water under microwave conditions have been successfully used for other trisubstituted thiazoles and could be adapted for dicyclopropylthiazole synthesis. bepls.com Furthermore, employing reusable catalysts, such as silica-supported tungstosilisic acid, could enhance the sustainability and cost-effectiveness of the synthetic process. bepls.com The development of such protocols is crucial for the environmentally responsible and scalable production of these promising compounds for further preclinical and clinical evaluation.
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
Preliminary investigations into the antifungal mechanism of dicyclopropyl-thiazole derivatives suggest that their activity may stem from their ability to disrupt the fungal cell wall or cell membrane, leading to increased permeability. nih.govnih.govresearchgate.net This hypothesis is supported by studies where the antifungal effect was assessed in the presence of an osmotic protectant like sorbitol. researchgate.net However, the precise molecular interactions underlying this effect remain to be fully elucidated.
Future studies should employ advanced biochemical and biophysical techniques to pinpoint the exact molecular target. For cyclopropyl-thiazole analogues, molecular docking studies have suggested that secreted aspartic proteinase (SAP), a key virulence factor in Candida species, could be a potential target. nih.govscispace.comresearchgate.net To validate this, enzymatic assays with purified SAP are necessary to confirm direct inhibition. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify the binding affinity between the compounds and their target proteins. Furthermore, advanced microscopy techniques, including transmission electron microscopy (TEM) and atomic force microscopy (AFM), could provide high-resolution visualization of the morphological and structural changes induced in fungal cells upon treatment, offering deeper insights into the precise mechanism of cell death.
Computational Design and Optimization of 2,4-Dicyclopropylthiazole Analogues for Enhanced Bioactivity
Computational chemistry has already played a role in understanding the potential of cyclopropyl-thiazole compounds. Initial studies have utilized molecular docking to predict interactions with fungal enzymes like secreted aspartic proteinase and have calculated properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap (ΔE) to correlate electronic structure with chemical activity. nih.govnih.gov A low ΔE value is associated with higher chemical reactivity and potentially greater biological activity. nih.gov
The next phase of research should leverage these computational tools for the rational, prospective design of new analogues with enhanced potency and specificity. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models based on existing experimental data. ijirt.org These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for bioactivity. This information can then guide the in silico design of a virtual library of novel this compound derivatives. Advanced molecular dynamics simulations can be used to predict the stability of the ligand-target complex and refine the binding poses suggested by initial docking studies. nih.gov This integrated computational approach will streamline the drug discovery process, allowing for the prioritization of compounds with the highest predicted activity for synthesis and biological testing, thereby saving time and resources.
Investigation of Alternative Biological Targets and Broader Pharmacological Relevance for Thiazole-Based Compounds
While the initial focus has been on the antifungal properties of dicyclopropyl-thiazoles, compelling evidence suggests that this scaffold possesses a much broader pharmacological potential. Studies on a closely related series of (cyclopropylmethylidene)hydrazinyl)thiazoles have demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, as well as potent anti-Toxoplasma gondii activity. nih.govscispace.com These findings strongly indicate that the dicyclopropylthiazole core can interact with multiple biological targets beyond those found in fungi.
Future research should systematically screen these compounds against a diverse panel of biological targets to uncover new therapeutic applications. The thiazole nucleus is a well-established pharmacophore present in drugs with a wide array of activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. tandfonline.comglobalresearchonline.netjetir.org Therefore, it is plausible that dicyclopropylthiazole derivatives could exhibit efficacy in these areas. For example, their potential as anticancer agents could be investigated by screening against various cancer cell lines and known oncogenic targets like kinases or tubulin. researchgate.netnih.gov Exploring these alternative therapeutic avenues could significantly broaden the pharmacological relevance and translational potential of the this compound scaffold.
Development of Structure-Activity Relationships (SAR) for this compound Series
A critical component of optimizing a lead compound is the systematic development of structure-activity relationships (SAR). Initial studies on a series of 2-((dicyclopropylmethylene)hydrazinyl)-4-arylthiazole derivatives have provided preliminary data by evaluating their antifungal activity against various Candida species. nih.govnih.gov The minimum inhibitory concentration (MIC) values for these compounds provide the foundation for a detailed SAR analysis.
Future work must expand upon this by synthesizing a more diverse library of analogues and correlating specific structural modifications with changes in biological activity. This involves modifying substituents at the 4-position of the thiazole ring to probe the effects of electronic (electron-donating vs. electron-withdrawing groups), steric (small vs. bulky groups), and lipophilic properties on antifungal potency. The data generated from these systematic modifications will allow for the construction of a comprehensive SAR model. This model will be invaluable for guiding the rational design of next-generation compounds with optimized activity, improved selectivity, and better pharmacokinetic profiles, ultimately paving the way for the development of a clinical candidate.
The following interactive table summarizes the reported Minimum Inhibitory Concentration (MIC) values, which are foundational for building a comprehensive SAR profile.
| Compound | R-substituent on Phenyl Ring | MIC (µg/mL) against C. albicans ATCC 10231 |
| 3a | 4-F | 0.24 |
| 3b | 4-Cl | 0.49 |
| 3c | 4-Br | 0.49 |
| 3d | 4-I | 0.98 |
| 3e | 4-OH | 0.98 |
| 3f | 4-OCH3 | 7.81 |
| 3g | 4-CH3 | 1.95 |
| 3h | 4-NO2 | 0.98 |
| 3i | 2,4-diCl | 0.98 |
| 3j | 2,4-diF | 0.49 |
| 3k | H | 1.95 |
| Data sourced from studies on dicyclopropyl-thiazole derivatives. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dicyclopropylthiazole, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of cyclopropyl-substituted precursors with thioureas or via [1,3]-thiazole ring formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity but require careful temperature control to avoid side reactions .
- Reaction time : Prolonged reflux (e.g., 18 hours) may improve cyclization but risks decomposition.
- Workup : Ice-water quenching and ethanol recrystallization are critical for isolating pure products (typical yields: 60–70%) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and H/C NMR.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Approach :
- NMR : Use H-C HSQC to assign cyclopropyl protons (δ ~1.0–2.0 ppm) and thiazole carbons (δ ~150–160 ppm). NOESY can confirm spatial proximity of substituents.
- IR : Characterize C-S (650–750 cm) and C-N (1250–1350 cm) stretches to rule out tautomeric forms.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in advanced oxidation processes (AOPs)?
- Methodology :
- Modeling : Employ M06-2X/6-311+G(d,p) with implicit solvation (e.g., SMD) to calculate free energy barriers for hydroxyl radical (OH) attack. Dominant pathways include:
- Addition-elimination : OH addition to thiazole sulfur, followed by cyclopropyl ring opening.
- Hydrogen atom transfer (HAT) : Competitive abstraction from cyclopropyl C-H bonds .
- Validation : Compare computed intermediates (e.g., quinone radicals) with experimental LC-MS/MS data.
Q. How can contradictory bioactivity data for this compound analogs be systematically analyzed?
- Analytical framework :
Experimental variables : Compare assay conditions (e.g., cell lines, IC protocols) across studies. For example, discrepancies in antiproliferative activity may arise from variations in ATP-based vs. resazurin assays.
Structural factors : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with bioactivity trends.
Statistical tools : Apply ANOVA to identify significant differences in potency across analogs .
Q. What strategies optimize the regioselectivity of this compound functionalization?
- Synthetic design :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 5-position.
- Catalysis : Use Pd-catalyzed C-H activation with cyclopropane-compatible ligands (e.g., Josiphos) for selective cross-coupling .
- Mechanistic insight : Monitor reaction kinetics via in-situ IR to detect intermediates and adjust catalyst loading.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
